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Compound of Interest

Compound Name: 1-Methoxy-4-propylbenzene

Cat. No.: B087226 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
p-Propylanisole, systematically known as 1-methoxy-4-propylbenzene, is an aromatic organic

compound valued for its characteristic sweet, anise-fennel-like aroma with nuances of

sassafras and herbs.[1][2] While it occurs naturally in plants and foods such as anise, capers,

and katsuobushi (dried bonito), it is often synthesized to ensure consistent quality and purity for

its primary applications.[1][2] Its main uses are as a fragrance and flavoring agent in cosmetics,

personal care products, and various food and beverage items.[3] Additionally, its properties

make it a useful chemical intermediate and solvent in organic synthesis.[3][4] This document

provides a comprehensive technical overview of its chemical properties, synthesis, spectral

data, and toxicological profile.

Common Synonyms: Dihydroanethole, 4-n-Propylanisole, Methyl p-propylphenyl ether, 1-
Methoxy-4-propylbenzene.[5]

Physicochemical Properties
p-Propylanisole is a colorless to pale yellow oily liquid at room temperature.[3] Its key physical

and chemical properties are summarized in the table below.
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Property Value Reference(s)

CAS Number 104-45-0 [5]

Molecular Formula C₁₀H₁₄O [3]

Molecular Weight 150.22 g/mol [3]

Appearance Colorless to pale yellow liquid [3]

Odor
Sweet, anise, sassafras-like,

herbaceous
[1]

Density 0.941 g/mL at 25 °C [6]

Boiling Point 215 °C [6]

Refractive Index n20/D 1.504 [6]

Flash Point 90 °C (194 °F) - Closed Cup [6]

Solubility

Soluble in ethanol and most

oils. Insoluble in glycerol and

propylene glycol.

[6]

Synthesis and Manufacturing
The primary industrial synthesis of p-propylanisole involves the catalytic hydrogenation of

anethole, a closely related and abundant natural compound. This process selectively reduces

the double bond of the propenyl group without affecting the aromatic ring or the methoxy group.

Experimental Protocol: Synthesis via Hydrogenation
Objective: To synthesize p-propylanisole by the selective hydrogenation of trans-anethole.

Materials:

trans-Anethole

Nickel catalyst (e.g., Raney Nickel)

Hydrogen gas (H₂)
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Solvent (e.g., Ethanol)

Pressurized reaction vessel (autoclave/hydrogenator)

Procedure:

The reaction vessel is charged with trans-anethole and a suitable solvent, such as ethanol.

A catalytic amount of a nickel catalyst is added to the mixture.

The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove air,

followed by purging with hydrogen gas.

The vessel is pressurized with hydrogen gas to the desired pressure.

The mixture is heated to a temperature range of 60–95 °C while being agitated or stirred to

ensure efficient mixing.[6]

The reaction is monitored by measuring hydrogen uptake or by analytical techniques like

Gas Chromatography (GC) to determine the consumption of the starting material.

Upon completion, the reactor is cooled, and the excess hydrogen pressure is safely vented.

The reaction mixture is filtered to remove the nickel catalyst.

The solvent is removed from the filtrate via distillation.

The resulting crude p-propylanisole is purified by fractional distillation under reduced

pressure to yield the final product with high purity.
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Synthesis Workflow of p-Propylanisole

Reactants Reaction Conditions

trans-Anethole

Catalytic
Hydrogenation

Hydrogen Gas (H₂) Nickel Catalyst 60-95 °C & Pressure

Filtration & Distillation

p-Propylanisole

Click to download full resolution via product page

Synthesis Workflow of p-Propylanisole

Spectroscopic and Analytical Data
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of p-propylanisole shows a prominent

molecular ion peak and a characteristic fragmentation pattern. The base peak results from the

stable benzylic cation formed upon loss of an ethyl group.
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m/z Relative Intensity (%) Proposed Fragment

150 ~18 [M]⁺ (Molecular Ion)

121 100 [M - C₂H₅]⁺

91 ~10 [C₇H₇]⁺

77 ~9 [C₆H₅]⁺

Data sourced from NIST Mass Spectrometry Data Center.

Infrared (IR) Spectroscopy
The gas-phase IR spectrum displays characteristic absorption bands corresponding to its

functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

3050 - 3000 Medium Aromatic C-H Stretch

2965 - 2850 Strong
Alkyl C-H Stretch (propyl &

methoxy)

1612, 1514 Strong Aromatic C=C Stretch

1248 Strong
Aryl-O (Ether) Asymmetric

Stretch

1038 Strong
Aryl-O (Ether) Symmetric

Stretch

825 Strong
p-Disubstituted Benzene C-H

Bend (out-of-plane)

Data sourced from NIST/EPA Gas-Phase Infrared Database.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide a definitive structural map of the molecule. The data

presented below is consistent with the structure of 1-methoxy-4-propylbenzene.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.rsc.org/suppdata/gc/c4/c4gc02368d/c4gc02368d1.pdf
https://www.benchchem.com/product/b087226?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.10 d, J = 8.6 Hz 2H H-2, H-6 (Aromatic)

6.83 d, J = 8.6 Hz 2H H-3, H-5 (Aromatic)

3.79 s 3H -OCH₃ (Methoxy)

2.54 t, J = 7.6 Hz 2H H-7 (Ar-CH₂)

1.61 sext, J = 7.5 Hz 2H H-8 (-CH₂-)

| 0.93 | t, J = 7.4 Hz | 3H | H-9 (-CH₃) |

¹³C NMR (101 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

157.8 C-4 (C-O)

134.8 C-1 (C-Alkyl)

129.4 C-2, C-6

113.7 C-3, C-5

55.2 C-10 (-OCH₃)

37.4 C-7 (Ar-CH₂)

24.7 C-8 (-CH₂-)

| 13.9 | C-9 (-CH₃) |

NMR data interpreted from supporting information of a peer-reviewed publication.

Analytical Methods
Objective: To determine the purity of a p-propylanisole sample.
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Instrumentation & Conditions:

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

Column: A non-polar capillary column (e.g., DB-1, HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film

thickness) is suitable.[6]

Carrier Gas: Helium or Hydrogen.

Injector: Split/splitless type, operated in split mode.

Temperatures:

Injector: 250 °C

Detector: 280 °C

Oven Temperature Program:

Initial temperature: 60 °C, hold for 2 minutes.

Ramp: Increase at 10 °C/min to 240 °C.

Final hold: Hold at 240 °C for 5 minutes.

Sample Preparation: Dilute the p-propylanisole sample in a volatile solvent (e.g., hexane or

dichloromethane) to a concentration of approximately 10-100 µg/mL.

Injection: Inject 1 µL of the prepared sample.

Data Analysis: Purity is determined by calculating the peak area percentage. The area of the p-

propylanisole peak is divided by the total area of all peaks in the chromatogram and multiplied

by 100.

Biological Activity and Metabolism
p-Propylanisole is not primarily investigated for targeted pharmacological activity. Its biological

relevance is mainly in the context of its metabolism and safety as a food additive and fragrance
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ingredient.

Human Metabolism
Studies in human volunteers using ¹⁴C-labeled p-propylanisole have elucidated its metabolic

fate. After oral administration, the compound undergoes side-chain oxidation. The majority of

the dose is eliminated in the urine and as ¹⁴CO₂ in expired air.

The principal urinary metabolites identified are:

4-Methoxyhippuric acid (~12% of dose)

1-(4'-methoxyphenyl)propan-2-ol (~8% of dose)

1-(4'-methoxyphenyl)propan-1-ol (~2% of dose)

This indicates that the primary metabolic pathways involve oxidation of the propyl side-chain at

the benzylic (C1) and C2 positions, followed by further oxidation and conjugation reactions

leading to the formation of hippuric acid derivatives.

Metabolic Pathway of p-Propylanisole in Humans

Side-Chain Oxidation

p-Propylanisole

1-(4'-methoxyphenyl)propan-1-ol
(~2% of dose)

Oxidation at C1

1-(4'-methoxyphenyl)propan-2-ol
(~8% of dose)

Oxidation at C2

Further Oxidation &
Conjugation Pathways

4-Methoxyhippuric Acid
(~12% of dose)
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Click to download full resolution via product page

Metabolic Pathway of p-Propylanisole in Humans

Toxicological Profile
The safety of p-propylanisole has been evaluated for its use in consumer products.

Toxicological data, including read-across from structurally similar compounds like p-

methylanisole, indicates a low order of acute toxicity and no significant concerns for

genotoxicity, reproductive toxicity, or skin sensitization at current usage levels.

Acute Toxicity
Test Species Route Value Reference(s)

LD₅₀ Rat Oral 4.4 g/kg [6]

LD₅₀ Mouse Oral 7.30 g/kg [6]

LD₅₀ Rabbit Dermal > 5 g/kg [6]

Other Toxicological Endpoints
Genotoxicity: Based on data from the read-across analog p-methylanisole (CAS # 104-93-8),

p-propylanisole is not expected to be genotoxic.

Repeated Dose and Reproductive Toxicity: A Margin of Exposure (MOE) greater than 100

was calculated for these endpoints, indicating no safety concerns.

Skin Sensitization: Data from read-across analog p-methylanisole shows no safety concerns

for skin sensitization under the current declared levels of use.

Environmental Hazards
p-Propylanisole is classified as toxic to aquatic organisms and may cause long-term adverse

effects in the aquatic environment (Hazard Code: N; Risk Phrase: R51/53).[6] Care should be

taken to avoid its release into the environment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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